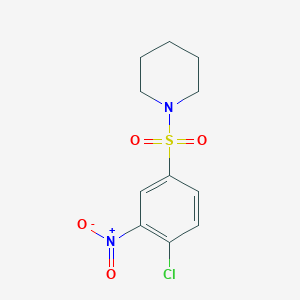
a-Tosyl-(4-methoxybenzyl) isocyanide
Vue d'ensemble
Description
a-Tosyl-(4-methoxybenzyl) isocyanide: is an organic compound with the molecular formula C₁₆H₁₅NO₃S. It is characterized by the presence of a tosyl group, a methoxybenzyl group, and an isocyanide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of a-Tosyl-(4-methoxybenzyl) isocyanide typically involves the dehydration of formamides. One common method employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions, which is more environmentally friendly .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: a-Tosyl-(4-methoxybenzyl) isocyanide undergoes various types of reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Multicomponent Reactions: It is a key reagent in multicomponent reactions such as the Ugi reaction.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Ugi reaction, the product is typically a peptide-like compound .
Applications De Recherche Scientifique
a-Tosyl-(4-methoxybenzyl) isocyanide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of a-Tosyl-(4-methoxybenzyl) isocyanide involves its unique reactivity due to the isocyanide functional group. This group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
4-Methoxybenzyl isocyanate: Similar in structure but lacks the tosyl group.
a-Tosyl-(3-methoxybenzyl) isocyanide: Similar but with a different position of the methoxy group.
Uniqueness: a-Tosyl-(4-methoxybenzyl) isocyanide is unique due to the presence of both the tosyl and methoxybenzyl groups, which confer distinct reactivity and properties compared to similar compounds .
Propriétés
IUPAC Name |
1-[isocyano-(4-methoxyphenyl)methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRGVGFTZWYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182126 | |
| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263389-54-4 | |
| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263389-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

